N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The morpholine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the thiazole and morpholine intermediates under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and antifungal agents.
Morpholine derivatives: Compounds like morpholine-2-carboxamide derivatives are also similar in structure and function.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H21N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c22-17(19-14-6-7-14)16-11-21(8-9-23-16)10-15-12-24-18(20-15)13-4-2-1-3-5-13/h1-5,12,14,16H,6-11H2,(H,19,22) |
InChI Key |
YXFCXFGKXJQZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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